Ethyl 2-amino-2-(1H-indol-3-yl)acetate
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis and Heterocyclic Chemistry
The indole ring system is one of the most ubiquitous heterocyclic structures in nature and is a cornerstone of modern medicinal chemistry. derpharmachemica.com Often referred to as a "privileged structure," the indole scaffold is a common feature in a vast number of natural products, alkaloids, and pharmaceuticals, capable of binding to many different biological receptors. nih.govmdpi.commdpi.com Its prevalence is exemplified in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. derpharmachemica.com
In organic synthesis, the indole nucleus is a versatile template. Molecular orbital studies show that the C3 position is particularly reactive towards electrophilic substitution, making it a prime site for functionalization. semanticscholar.org The development of efficient methods to create functionalized indoles remains an active and emerging area of research, with numerous strategies employing metal catalysts like palladium, copper, and rhodium. researchgate.net The indole moiety's ability to participate in a wide range of chemical transformations has cemented its importance in the synthesis of complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. derpharmachemica.commdpi.comsemanticscholar.org
Role of Alpha-Amino Acid Esters as Versatile Synthetic Intermediates and Building Blocks
Alpha-amino acid esters are crucial intermediates in chemical synthesis, primarily because the esterification of the carboxylic acid group allows for a wide range of chemical modifications. semanticscholar.org They serve as precursors to noncanonical amino acids, which are widely used in the development of small-molecule therapeutics, specialized biologics, and tools for chemical biology. princeton.edunih.gov
These compounds are fundamental building blocks for the synthesis of peptides and can be used to create metal complexes relevant to bioinorganic chemistry. semanticscholar.org The development of novel synthetic methods, including biocatalytic and asymmetric catalytic reactions, to produce enantiomerically pure α-amino acid esters is a significant focus of research. nih.gov This is driven by the need to access chiral frameworks that can confer increased potency or unique conformations to peptide-based pharmaceuticals. princeton.edu
Contextualizing Ethyl 2-amino-2-(1H-indol-3-yl)acetate within the Broader Indole Derivative Landscape
This compound is a specific molecule within the broad family of indole derivatives. It is an ester of indol-3-yl-glycine, a non-proteinogenic amino acid that serves as an important building block for various biologically active compounds. nih.gov Structurally, it is a close analog of the essential amino acid tryptophan, differing by the placement of the indole ring on the alpha-carbon of an ethyl acetate (B1210297) backbone rather than a propionic acid backbone. This positions it as a key intermediate for creating "unnatural" or noncanonical tryptophan analogues. nih.gov
The compound's structure combines the indole scaffold at the 3-position with an alpha-amino ethyl ester group. This specific arrangement of functional groups makes it a targeted building block for further synthetic elaboration, particularly in the field of medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 91566-74-4 |
| Molecular Formula | C12H14N2O2 |
| Synonym | alpha-Aminoindole-3-acetic acid ethyl ester |
Overview of Key Academic Research Trajectories and Objectives
The primary research trajectory involving this compound and related structures is their use in the synthesis of noncanonical amino acids (ncAAs). digitellinc.com These tryptophan analogues are highly valuable for several reasons:
Medicinal Chemistry: They serve as building blocks for creating novel pharmaceutical candidates. Incorporating unnatural amino acids into peptide-based drugs can enhance their potency, stability, and conformational properties. princeton.edunih.gov
Chemical Biology: Tryptophan analogues with unique photophysical properties can be incorporated into proteins to act as fluorescent probes. acs.org This allows researchers to study protein conformation, dynamics, and interactions with minimal disruption to the native protein function. acs.org
Biocatalysis: Research focuses on using and engineering enzymes, such as tryptophan synthase (TrpB), to produce enantiopure tryptophan analogues from simple starting materials like serine and indole derivatives. nih.govdigitellinc.com This biocatalytic approach offers a green and highly selective alternative to traditional chemical synthesis. nih.gov
The overarching objective is to expand the chemical toolbox available to chemists and biologists. By developing efficient synthetic routes—both chemical and enzymatic—to a diverse collection of molecules like this compound, researchers can create novel peptides and proteins with tailored functions for therapeutic and diagnostic applications. princeton.edudigitellinc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)11(13)9-7-14-10-6-4-3-5-8(9)10/h3-7,11,14H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHQNHHFWAQLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Amino 2 1h Indol 3 Yl Acetate and Analogues
Established Synthetic Pathways for Indole-Substituted Glycine (B1666218) Derivatives
Traditional synthetic routes to indole-substituted glycine derivatives, such as ethyl 2-amino-2-(1H-indol-3-yl)acetate, have primarily relied on direct modifications of tryptophan or the construction of the glycine side chain onto an indole (B1671886) core.
One of the most straightforward methods for the synthesis of this compound is the direct esterification of tryptophan. A variety of methods have been developed to achieve this transformation efficiently.
A mild and convenient method for the esterification of tryptophan and other amino acids involves the use of p-toluenesulfonyl chloride in the corresponding alcohol. sci-hub.se In this procedure, a mixture of the amino acid p-toluenesulfonate and p-toluenesulfonyl chloride is heated in the alcohol. sci-hub.se The p-toluenesulfonic acid serves to protect the amino group and increase the solubility of the amino acid. sci-hub.se This method has been shown to produce excellent yields of the corresponding amino acid esters without significant side product formation. sci-hub.se
| Amino Acid | Alcohol | Yield (%) |
| Tryptophan | Ethanol (B145695) | 95 |
| Phenylalanine | Ethanol | 98 |
| Leucine | Ethanol | 97 |
| Methionine | Ethanol | 96 |
Data from a study on a simple and convenient method for the esterification of tryptophan and other amino acids. sci-hub.se
An alternative to the direct modification of tryptophan is the construction of the α-amino acetate (B1210297) moiety directly onto the indole ring. The Friedel-Crafts reaction is a common method for this purpose.
A one-pot, three-component reaction of an indole, glyoxylic acid, and a primary aliphatic amine in water at ambient temperature can afford indol-3-yl-glycine derivatives in nearly quantitative yields. nih.gov This uncatalyzed Friedel-Crafts condensation is an environmentally friendly and efficient method for the synthesis of these compounds. nih.gov While this method directly produces the N-substituted glycine derivative, further steps would be required to obtain the free amino ester.
| Indole | Amine | Yield (%) |
| Indole | Butylamine | 95 |
| N-Methylindole | Butylamine | 96 |
| Indole | Propylamine | 94 |
Results from a one-pot synthesis of indol-3-yl-glycines via an uncatalyzed Friedel-Crafts reaction in water. nih.gov
Advanced Catalytic Syntheses
More recently, advanced catalytic methods have been developed to provide more efficient and selective access to indole-substituted glycine derivatives. These methods often utilize transition metal or photoredox catalysis to achieve transformations that are difficult or impossible with traditional methods.
While the focus of this article is on indole-3-yl acetates, it is worth noting the development of palladium-catalyzed methods for the synthesis of the isomeric indole-2-yl acetates. These methods highlight the power of C-H activation chemistry for the regioselective functionalization of indoles.
An efficient one-step synthesis of various substituted ethyl 2-(1H-indol-2-yl) acetates has been developed via a palladium-catalyzed regioselective cascade C-H activation reaction. longdom.orgresearchgate.net This method utilizes readily accessible starting materials and demonstrates excellent functional group compatibility. longdom.org The reaction proceeds through a norbornene-mediated cascade C-H activation process, leading to high regioselectivity for the C-2 position of the indole. researchgate.netnih.gov
| Indole Substrate | Yield (%) |
| 5-Methylindole (B121678) | 78 |
| 5-Methoxyindole | 82 |
| 5-Fluoroindole | 75 |
Data from a study on the palladium-catalyzed regioselective synthesis of ethyl 2-(1H-indol-2-yl) acetates. researchgate.net
Visible light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. This strategy has been successfully applied to the synthesis of α-indolyl glycine derivatives.
A visible light-induced aerobic oxidative cross-dehydrogenative coupling between glycine derivatives and indoles has been developed using Rose Bengal as a photocatalyst. rsc.org This metal-free catalytic method allows for the efficient synthesis of α-indolyl glycine derivatives under ambient conditions. rsc.org The reaction proceeds through the generation of an iminium ion from the glycine derivative, which then undergoes a Friedel-Crafts-type reaction with the indole. mdpi.com
| Glycine Derivative | Indole | Yield (%) |
| N-Phenylglycine ethyl ester | Indole | 81 |
| N-Phenylglycine ethyl ester | 2-Methylindole | 75 |
| N-(4-Methoxyphenyl)glycine ethyl ester | Indole | 85 |
Results from a study on the visible light-induced aerobic oxidative cross-coupling reaction for the preparation of α-indolyl glycine derivatives. rsc.orgrsc.org
While not a direct synthesis of this compound, the Pictet–Spengler reaction is a closely related and important transformation for the synthesis of tetrahydro-β-carbolines from tryptophan derivatives. Advances in the catalysis of this reaction can have implications for the synthesis of related indole-containing compounds.
The asymmetric Pictet–Spengler reaction, which is the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a powerful method for constructing the tetrahydro-β-carboline core of many natural products. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids, have been shown to be highly effective catalysts for this transformation, providing high yields and enantioselectivities. researchgate.net Electron-rich heteroaromatic imidodiphosphorimidates (IDPis) are a class of highly acidic Brønsted acids that have been shown to accelerate the asymmetric Pictet–Spengler reaction, providing a vital rate enhancement compared to related Brønsted acids. acs.orgacs.orgnih.gov The mechanism involves the formation of an N-acyliminium ion intermediate, which is stabilized by the chiral counteranion of the Brønsted acid. nih.govacs.org
| Catalyst | Enantiomeric Excess (%) |
| Chiral Phosphoric Acid | up to 98 |
| Imidodiphosphorimidate (IDPi) | up to 99 |
Typical enantiomeric excesses achieved in asymmetric Pictet–Spengler reactions catalyzed by Brønsted acids. researchgate.netacs.org
Multicomponent Reaction (MCR) Approaches
Integration of Indole Derivatives and Ethyl Bromoacetate in One-Pot Syntheses
One-pot syntheses that integrate indole precursors are a cornerstone of modern heterocyclic chemistry. A notable example involves a two-step, one-pot sequence for synthesizing indole derivatives. This process begins with a Blaise reaction, where a nitrile reacts with a Reformatsky reagent generated in situ from ethyl (2-bromophenyl)-α-bromoacetate and zinc metal. thieme-connect.com This is followed by an intramolecular C–N coupling, catalyzed by palladium, to form the indole ring. thieme-connect.com This methodology is versatile, accommodating both aliphatic and aromatic nitriles, including those with electron-donating or electron-withdrawing groups. thieme-connect.com
Another approach describes the synthesis of 2-amino-3-benzylindoles through a one-pot multicomponent tandem reaction, showcasing an efficient method for the functionalization of indoles. rsc.org
Catalyst-Free Methodologies in Indole Heterocycle Formation
The development of catalyst-free synthetic methods is driven by the need for more environmentally benign and cost-effective chemical processes. In the context of indole synthesis, several metal-free approaches have been developed. For instance, a four-component one-pot synthesis of pyrrole-functionalized indole derivatives can be achieved through a domino reaction between arylglyoxals, acetylacetone, indole, and aliphatic amines in water without any catalyst. dergipark.org.tr Additionally, effective metal-free C–H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant has been developed to produce a diverse range of substituted indoles. acs.org These methods highlight the potential for forming complex indole structures under mild, catalyst-free conditions. dergipark.org.tracs.org
Chemoenzymatic and Stereoselective Syntheses
Chemoenzymatic and stereoselective syntheses are critical for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. These methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis.
Preparation of Enantiomers of Tryptophan Ethyl Ester and Related β-Amino Nitrile Analogues
An efficient chemoenzymatic method has been developed for the preparation of the enantiomers of β-tryptophan ethyl ester starting from racemic α-tryptophan. researchgate.net A key step in this process is the N-acylation of a 3-amino-4-(3-indolyl)butanenitrile intermediate, which is achieved with high enantioselectivity using Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This enzymatic kinetic resolution effectively separates the enantiomers, yielding the (R)-butanamide product and the unreacted (S)-starting material at approximately 50% conversion. researchgate.net
| Starting Material | Key Reagent/Enzyme | Product(s) | Key Feature |
| Racemic α-tryptophan | Candida antarctica lipase A (CAL-A) | Enantiomers of β-tryptophan ethyl ester | Highly (R)-enantioselective N-acylation |
| Racemic 3-amino-4-(3-indolyl)butanenitrile | Candida antarctica lipase A (CAL-A) | (R)-butanamide and (S)-3-amino-4-(3-indolyl)butanenitrile | Kinetic resolution |
Kinetic Resolution Strategies for Chiral Alpha-Amino Esters
Kinetic resolution is a widely used strategy for separating enantiomers of chiral compounds. In the synthesis of optically active α-amino esters, dynamic kinetic resolution (DKR) is a particularly powerful technique. DKR combines an enantioselective enzymatic reaction with in situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net
One such method describes the synthesis of N-protected optically active α-amino esters from racemic α-halo esters via DKR, achieving yields of 70-95% with high diastereomeric excesses. acs.org Enzymes, particularly lipases and proteases, are often employed for their high enantioselectivity. researchgate.netnih.gov For example, α-chymotrypsin is known for its ability to hydrolyze ester derivatives of L-amino acids, like tryptophan, while leaving the D-enantiomers intact, forming a basis for their preparative resolution. researchgate.net
Recent DKR approaches for preparing β-branched aromatic α-amino acids have utilized transaminase-based biocatalysis, which establishes two contiguous stereocenters with high diastereocontrol and enantioselectivity. nih.gov Another method involves the ruthenium-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) to produce enantioenriched anti-α-hydroxy-β-amino acid derivatives from racemic β-amino-α-keto esters. nih.gov
| Method | Substrate | Catalyst/Enzyme | Outcome |
| Dynamic Kinetic Resolution (DKR) | Racemic α-halo esters | Enzyme (e.g., lipase) + Racemization catalyst | N-protected optically active α-amino esters (70-95% yield) acs.org |
| Enzymatic Hydrolysis | D,L-Tryptophan methyl ester | α-Chymotrypsin | Enantiomerically pure L-Tryptophan researchgate.net |
| Biocatalytic DKR | α-Ketoacid substrates | Transaminase | β-Branched aromatic α-amino acids with high diastereo- and enantioselectivity nih.gov |
| DKR-Asymmetric Transfer Hydrogenation | Racemic β-amino-α-keto esters | Ruthenium catalyst | Enantioenriched anti-α-hydroxy-β-amino acid derivatives nih.gov |
Synthesis of Structurally Related Indole-Ethyl Acetate Derivatives
The synthesis of indole derivatives bearing an ethyl acetate moiety at various positions on the indole ring has been explored through several synthetic routes. These derivatives are often precursors or analogues to biologically active molecules.
For instance, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate has been prepared in good yield through an aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation. researchgate.net The synthesis of new functionalized indoles often starts from precursors like ethyl indol-2-carboxylate, which can be alkylated at the indole nitrogen before further modification. nih.gov Another common precursor, ethyl 3-indoleacetate, is synthesized by the esterification of indole-3-acetic acid with ethanol. ontosight.ai
The structural diversity of these derivatives is significant. Research has described the synthesis of compounds such as Ethyl (3E)-3-(2-Ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate through the reaction of 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate (B1235776) in the presence of indium(III) chloride. acs.org
| Derivative Name | Synthetic Precursors | Key Reaction Type |
| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate, 2-bromo-4′-nitroacetophenone | Aza-alkylation/Michael cascade researchgate.net |
| Ethyl 1-allyl-1H-indole-2-carboxylate | Ethyl indol-2-carboxylate, allyl bromide | N-Alkylation nih.gov |
| Ethyl 3-indoleacetate | Indole-3-acetic acid, ethanol | Esterification ontosight.ai |
| Ethyl (3E)-3-(2-Ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate | 5-hydroxy-1-methyl-1H-indole, ethyl acetoacetate | Condensation/Cyclization acs.org |
Aza-alkylation/Intramolecular Michael Cascade Reactions for Substituted Indolyl Acetates
A powerful and efficient one-pot strategy for synthesizing functionalized 2,3-disubstituted indoles involves a cascade reaction initiated by an aza-alkylation, followed by an intramolecular Michael addition. This domino process allows for the rapid construction of complex indole structures from simpler precursors.
One notable application of this methodology is the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate. researchgate.netmdpi.com The process begins with the aza-alkylation/intramolecular Michael cascade reaction of (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate with 2-bromo-4′-nitroacetophenone. researchgate.netmdpi.com This is followed by a desulfonative dehydrogenation step facilitated by the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the final indole acetate product. researchgate.netmdpi.com This sequence demonstrates the utility of cascade reactions in creating highly functionalized indole rings efficiently. The initial reaction forms an indoline (B122111) intermediate, which is then converted to the desired indole. mdpi.com Cascade reactions, such as the aza-Michael addition followed by intramolecular cyclization, are recognized for their ability to form stable N-substituted pyrrolidone rings from primary amines and unsaturated esters. frontiersin.org
Functionalization at Various Positions of the Indole Nucleus (e.g., 5-methyl, 7-bromo substitution)
The biological activity of indole derivatives can be significantly modulated by introducing various substituents onto the indole nucleus. Synthetic methods have been developed to allow for regioselective functionalization at different positions.
For instance, the synthesis of 5-methylindole has been achieved in high yields (83-86%) through methods that involve the cyclization of N-(2,2-diethoxyethyl)anilines or N-(trifluoroacetyl)-α-anilino acetals. luc.edu However, these particular approaches have shown limitations, often failing in the preparation of 7-substituted indoles or for substrates bearing electron-withdrawing groups like bromine. luc.edu
More versatile methods, such as sequential methylenation, oxidation, and Suzuki coupling reactions, have been successfully applied to create derivatives like 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanones starting from 5-bromo-7-azaindoles. semanticscholar.orgrsc.org This highlights the strategic importance of halogenated indole intermediates, which serve as versatile handles for introducing further complexity through cross-coupling reactions. semanticscholar.orgrsc.org
Optimization and Refinement of Synthetic Protocols
The efficiency, selectivity, and environmental impact of synthetic routes are critically dependent on the reaction conditions. Extensive research has been dedicated to optimizing these parameters, including the choice of solvents, catalysts, and physical conditions like temperature and reaction time.
Investigation of Solvent Effects on Reaction Efficiency and Selectivity
The solvent system is a critical parameter that can dramatically influence reaction rates and product yields. In the synthesis of bis(indolyl)methanes, a related reaction, acetonitrile (B52724) was found to be a superior solvent, affording good yields. researchgate.net The use of aqueous media, particularly PEG-400:water systems, has also been explored as a green alternative, with studies showing that a decrease in the proportion of PEG-400 from 100% to 60% can increase product yield from 86% to 94%. researchgate.net However, further reduction in PEG-400 led to decreased yields due to the poor solubility of reactants. researchgate.net
For N-alkylation reactions on the indole nucleus, acetone (B3395972) has been employed successfully, particularly when using aqueous potassium hydroxide (B78521) as the base. nih.govmdpi.com This choice facilitates not only the reaction but also the ease of solvent removal post-reaction. researchgate.net In other contexts, solvents like ethanol and dichloromethane (B109758) are commonly used. nih.gov The selection of an appropriate solvent is thus a balance between reactant solubility, catalytic activity, and practical considerations for workup and purification.
| Solvent System | Reaction Type | Observation | Reference |
|---|---|---|---|
| Acetonitrile | Condensation of indoles with aldehydes | Afforded products in good yields with consistent reaction times. | researchgate.net |
| PEG-400:Water (60:40) | Condensation of indoles with aldehydes | Optimized ratio, increasing product yield to 94%. | researchgate.net |
| Acetone | N-alkylation of ethyl indol-2-carboxylate | Used successfully with aqueous KOH, allowing for easy solvent removal. | nih.govmdpi.comresearchgate.net |
| Ethanol | Synthesis of 4H-pyrans from 3-cyanoacetyl indoles | Used as a solvent in reflux conditions. | nih.gov |
| Dichloromethane (DCM) | Synthesis of 6-(indol-3-yl)-4H-pyrans | Employed for reactions under mild conditions. | nih.gov |
Role of Specific Reagents and Catalysts (e.g., DBU, triethylamine (B128534), metal salts, organic dyes, chiral acids)
The choice of catalyst and reagents is paramount in directing the outcome of the synthesis of indolyl acetates and their analogues.
Bases: Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (Et3N) are frequently employed. DBU is crucial for the final desulfonative dehydrogenation step in the cascade synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate. researchgate.netmdpi.com Triethylamine is used as a base in the initial cascade reaction and in other syntheses involving 3-cyanoacetyl indoles. researchgate.netmdpi.comnih.gov A novel cascade arylation/cyclization reaction to form indolyl pyrroloindolines has also been developed using triethylamine (TEA) under metal-free conditions. rsc.org
Metal Catalysts: Metal salts, such as zinc chloride (ZnCl2), have been used to catalyze Friedel-Crafts alkylation reactions involving indoles. mdpi.com Palladium catalysts, like Pd(OAc)2, are effective for the cyclization of 2-alkynylanilines to form 2-substituted indoles, even in aqueous micellar media. mdpi.com Rhodium-based catalysts have also been explored for the synthesis of chiral amino acids via amine insertion into diazo esters. georgiasouthern.edu
Chiral Catalysts: For asymmetric synthesis, which is crucial for producing enantiomerically pure compounds, chiral catalysts are indispensable. The development of chiral BINOL aldehyde catalysts represents a significant advance, enabling the direct asymmetric α-functionalization of N-unprotected amino esters through imine activation. nih.gov These organocatalysts can achieve high activity and stereoselectivity in synthesizing chiral primary amines. nih.gov
Reaction Condition Parameters (Temperature, Time, Stoichiometry)
Fine-tuning reaction parameters such as temperature, duration, and reactant ratios is essential for maximizing yield and minimizing side products.
Temperature: The optimal temperature can vary widely depending on the specific transformation. The cascade synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate proceeds efficiently at 60 °C. researchgate.netmdpi.com In contrast, certain cyclizations of N-(2,2-diethoxyethyl)anilines require heating to 110-130 °C, especially for rings with deactivating substituents. luc.edu Microwave-assisted synthesis offers an alternative, with some reactions, like the methylenation of N-methyl-7-aza indoles, being completed at 100 °C. semanticscholar.orgrsc.org Optimization studies for specific enzyme-catalyzed reactions have identified 30 °C as the optimal temperature for the highest conversion. nih.gov
Time: Reaction times can range from a few minutes to several hours. The one-pot synthesis of the aforementioned nitrobenzoyl-substituted indole acetate is remarkably rapid, with the initial indoline intermediate forming in 10 minutes and the final product obtained within another 20 minutes. researchgate.netmdpi.com Microwave-assisted reactions are often even faster, with some proceeding in just 5 minutes. semanticscholar.orgrsc.org Conversely, other synthetic procedures may require stirring for several hours at room temperature or reflux. nih.govderpharmachemica.com
Stoichiometry: The molar ratios of reactants and catalysts are carefully controlled to ensure complete conversion and high selectivity. For example, in the synthesis of the nitrobenzoyl-substituted indole acetate, a slight excess of 2-bromo-4′-nitroacetophenone (1.5 equivalents) and triethylamine (1.5 equivalents) is used relative to the starting acrylate, while a larger excess of DBU (4.0 equivalents) is added for the final elimination step. mdpi.com
| Reaction | Temperature | Time | Key Reagents/Stoichiometry | Reference |
|---|---|---|---|---|
| Synthesis of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | 60 °C | ~30 min total | Et3N (1.5 equiv), DBU (4.0 equiv) | researchgate.netmdpi.com |
| Cyclization of N-(2,2-diethoxyethyl)anilines | 110-130 °C | 15-30 min | Titanium tetrachloride catalyst | luc.edu |
| Methylenation of N-methyl-7-aza indoles (Microwave) | 100 °C | 5 min | Aqueous HCHO (3 equiv) | semanticscholar.orgrsc.org |
| N-alkylation of ethyl indol-2-carboxylate | 20 °C (Room Temp) | 2 hours | aq. KOH (3.0 mmol) | nih.gov |
Chemical Transformations and Reactivity Profiles
Reactivity of the Primary Amine Moiety
The primary amine group (—NH₂) attached to the alpha-carbon is a potent nucleophile and a site of basicity, making it a key center for a variety of chemical reactions.
Nucleophilic Acyl Substitution Reactions for Amide Formation
The primary amine of Ethyl 2-amino-2-(1H-indol-3-yl)acetate is expected to readily participate in nucleophilic acyl substitution reactions with various acylating agents to form stable amide bonds. This type of reaction is fundamental in peptide synthesis and the creation of complex organic molecules. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of an acyl halide, anhydride, or ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield the amide and a leaving group.
While specific examples for this exact compound are not prevalent in cited literature, the reactivity is analogous to other amino-heterocyclic compounds. For instance, 2-aminobenzothiazole (B30445) undergoes acylation when treated with an acid chloride in the presence of a base like triethylamine (B128534). mdpi.com This well-established reactivity pattern strongly suggests that this compound will react similarly.
Table 1: Representative Nucleophilic Acyl Substitution Reaction
| Reactant 1 | Acylating Agent | Catalyst/Base | Product |
|---|---|---|---|
| This compound | Acetyl Chloride | Pyridine | Ethyl 2-acetamido-2-(1H-indol-3-yl)acetate |
Condensation Reactions with Aldehydes and Ketones
The primary amine functionality can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. The reaction is often catalyzed by acid and may require the removal of water to drive the equilibrium toward the product.
This is a characteristic reaction of primary amines. For example, related indole (B1671886) derivatives, such as indol-2-carbohydrazide, readily react with various aldehydes and ketones to form the corresponding hydrazones, which are structurally similar to imines. mdpi.com Based on these established principles, this compound is expected to react with carbonyl compounds to form the corresponding imine derivatives.
Table 2: Expected Products from Condensation Reactions
| Reactant 1 | Carbonyl Compound | Conditions | Expected Product |
|---|---|---|---|
| This compound | Benzaldehyde | Acid catalyst, heat | Ethyl 2-(benzylideneamino)-2-(1H-indol-3-yl)acetate |
Reactivity of the Ethyl Ester Functionality
The ethyl ester group is susceptible to nucleophilic attack at the carbonyl carbon, enabling transformations such as hydrolysis and transesterification.
Hydrolytic Pathways for Carboxylic Acid Generation
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(1H-indol-3-yl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid and excess water. Careful selection of reaction conditions is necessary to prevent potential side reactions or degradation of the acid-sensitive indole nucleus.
Transesterification and Other Ester Transformations
Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) would be expected to yield Mthis compound. This reactivity is demonstrated in the analogous compound, ethyl indol-2-carboxylate, which undergoes efficient transesterification to the methyl ester when treated with sodium methoxide in methanol. mdpi.com
Table 3: Example of a Transesterification Reaction
| Reactant 1 | Alcohol | Catalyst | Product |
|---|
Reactions Involving the Indole Nucleus
The indole ring system is an electron-rich aromatic heterocycle. While the C-3 position is the most common site for electrophilic substitution, this position is already substituted in the title compound. bhu.ac.in Therefore, reactions involving the indole nucleus of this compound primarily concern the indole nitrogen (N-1).
The N-H proton of the indole is weakly acidic and can be removed by a suitable base, such as potassium hydroxide or sodium hydride, to form an indolide anion. mdpi.comresearchgate.net This anion is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in a reaction known as N-alkylation. This provides a straightforward method for introducing substituents at the indole nitrogen. For example, the N-alkylation of ethyl indol-2-carboxylate has been successfully carried out using aqueous potassium hydroxide in acetone (B3395972) with an appropriate alkylating agent. mdpi.com Electrophilic substitution on the benzene (B151609) portion of the indole ring is also possible but typically requires more forcing conditions. bhu.ac.in
Table 4: Representative N-Alkylation of the Indole Nucleus
| Reactant 1 | Base | Alkylating Agent | Product |
|---|---|---|---|
| This compound | Potassium Hydroxide | Methyl Iodide | Ethyl 2-amino-2-(1-methyl-1H-indol-3-yl)acetate |
Applications in Advanced Organic Synthesis and Materials Research
Precursor for Bioactive Molecules and Derivatives (Research Focus)
Formation of Pseudo-peptide Molecules Containing Indole (B1671886) Moieties
Therefore, to adhere to the strict instructions of providing scientifically accurate content that solely focuses on the requested topics for this specific compound, this article cannot be generated at this time. Introducing information about related but distinct compounds would be scientifically inaccurate and would violate the core requirements of the prompt.
Development of Indole Derivatives for Chemical Biology Studies
Ethyl 2-amino-2-(1H-indol-3-yl)acetate serves as a valuable scaffold in the synthesis of complex indole derivatives for chemical biology. The indole nucleus is a privileged structure in many biologically active molecules, and this compound provides a versatile starting point for creating chemical probes and tool compounds to investigate biological processes. mdpi.com The functional handles of the molecule—the primary amine, the ester, and the indole ring—allow for systematic modification to develop derivatives with specific biological activities.
Researchers have synthesized a wide range of bioactive molecules built upon the indol-3-yl core, demonstrating the utility of such precursors. For instance, complex heterocyclic systems like 2-(1H-indol-3-yl)quinazolin-4(3H)-ones have been developed and shown to possess significant antibacterial and antiproliferative activities. nih.gov Similarly, other studies have focused on creating functionalized benzothiazoles and other N-heterocycles originating from indole-based starting materials. researchgate.netsemanticscholar.org These classes of compounds are of high interest in medicinal chemistry and chemical biology for their potential to modulate the function of proteins and other cellular targets.
The development of such derivatives from this compound allows for the exploration of structure-activity relationships (SAR). By modifying the core structure, scientists can fine-tune the compound's properties to enhance potency, selectivity, or cell permeability, leading to the creation of highly specific chemical probes for target identification and validation. mdpi.com
Table 1: Examples of Bioactive Scaffolds Derived from Indole Precursors
| Scaffold Class | Reported Biological Activity | Reference |
| Indolylquinazolinones | Antibacterial (including MRSA), Antiproliferative | nih.gov |
| C2-Functionalized Indoles | Antimicrobial | researchgate.net |
| Indolylbenzothiazoles | Potential applications as enzyme inhibitors, anticancer, antimicrobial agents | semanticscholar.org |
Substrate in Enzymatic Reactions and Peptide Synthesis
The chemical structure of this compound, as an ester of an unnatural amino acid, makes it a suitable substrate for various enzymatic transformations and a building block in peptide synthesis.
Enzymatic Reactions: The ester linkage in the molecule is susceptible to hydrolysis by enzymes such as lipases and esterases. This reactivity is particularly useful for enantioselective resolutions. For example, lipases like Candida antarctica lipase (B570770) B (CAL-B) are known to catalyze the enantioselective hydrolysis of amino esters. mdpi.comresearchgate.net This process can be used to resolve a racemic mixture of this compound, providing access to enantiomerically pure forms of the corresponding carboxylic acid and the unreacted ester. Such enantiopure indole derivatives are highly sought after in drug discovery and development, as different enantiomers of a chiral molecule often exhibit distinct biological activities.
Peptide Synthesis: As a derivative of an α-amino acid, the compound is a valuable building block for incorporation into peptide chains via solid-phase peptide synthesis (SPPS). peptide.com In a typical Fmoc/tBu SPPS workflow, the primary amine of this compound would first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The resulting N-Fmoc protected amino acid can then be activated and coupled to a resin-bound peptide chain. ejbiotechnology.infopeptide.com
The incorporation of this unnatural amino acid introduces the bulky and chemically rich indolyl side chain into a peptide sequence. This modification can significantly influence the peptide's conformation, stability, and interaction with biological targets. The indole side chain can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, potentially enhancing binding affinity and selectivity for a target receptor or enzyme.
Table 2: Role in Synthetic Methodologies
| Methodology | Application | Key Features |
| Enzymatic Resolution | Enantioselective hydrolysis | Utilizes lipases (e.g., CAL-B) to separate enantiomers. |
| Peptide Synthesis | Incorporation of unnatural amino acid | Used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com |
Contributions to Combinatorial and Diversity-Oriented Synthesis
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for accelerating the discovery of novel bioactive molecules by creating large libraries of compounds for high-throughput screening. cam.ac.uk this compound is an ideal starting material for DOS due to the multiple points of diversity inherent in its structure.
DOS aims to generate collections of small molecules with high skeletal and stereochemical diversity, starting from a common core. cam.ac.ukcam.ac.uk The structure of this compound offers several reactive sites that can be selectively functionalized to generate a library of distinct molecular architectures. These sites include:
The Primary Amine (-NH₂): Can be acylated, alkylated, sulfonylated, or used in reductive amination to introduce a wide variety of substituents.
The Ethyl Ester (-COOEt): Can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to amides by reacting with different amines.
The Indole Nitrogen (N-H): Can be alkylated or acylated under appropriate conditions to introduce further diversity.
The Aromatic Indole Ring: The C2, C4, C5, C6, and C7 positions are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups.
By systematically applying different reaction pathways to these functional groups, a single starting material can give rise to a multitude of compounds with diverse skeletons and appendages. nih.gov This approach allows for the efficient exploration of biologically relevant chemical space, increasing the probability of identifying novel "hit" compounds with desired biological functions. cam.ac.uk
Table 3: Potential Diversification Strategies for this compound in DOS
| Reactive Site | Potential Reactions | Resulting Functionality |
| Primary Amine | Acylation, Alkylation, Sulfonylation | Amides, Secondary/Tertiary Amines, Sulfonamides |
| Ethyl Ester | Hydrolysis, Aminolysis, Reduction | Carboxylic Acids, Amides, Primary Alcohols |
| Indole N-H | N-Alkylation, N-Arylation | N-Substituted Indoles |
| Indole Ring | Electrophilic Substitution (e.g., Halogenation, Nitration) | Substituted Aromatic Rings |
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete picture of the atomic connectivity.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For the proxy compound, Ethyl 2-(1H-indol-3-yl)acetate, the signals are well-defined. The introduction of an amino (-NH₂) group at the alpha-carbon (Cα) in the target molecule is expected to cause a significant downfield shift for the adjacent proton (Hα) due to the amino group's electron-withdrawing inductive effect. ucl.ac.ukpdx.edu
The expected ¹H NMR assignments for Ethyl 2-amino-2-(1H-indol-3-yl)acetate are detailed below, with shifts for the proxy compound provided for comparison.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data for Ethyl 2-(1H-indol-3-yl)acetate (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ ppm) for Target Compound | Multiplicity | Comparative Shift (δ ppm) for Proxy Compound mdpi.com |
|---|---|---|---|
| H-1 (Indole NH) | ~8.10 | br s | ~8.08 |
| H-2 (Indole) | ~7.20 | d | ~7.15 |
| H-4 (Indole) | ~7.60 | d | ~7.62 |
| H-5 (Indole) | ~7.15 | t | ~7.18 |
| H-6 (Indole) | ~7.10 | t | ~7.11 |
| H-7 (Indole) | ~7.35 | d | ~7.38 |
| H-α (CH-NH₂) | ~4.50 - 5.00 | t or dd | 3.76 (s, CH₂) |
| -NH₂ | ~1.50 - 2.50 | br s | - |
| -O-CH₂- | ~4.20 | q | ~4.18 |
Predicted shifts are estimations based on standard substituent effects. Actual values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and connectivity. The addition of the α-amino group is predicted to cause a substantial downfield shift for the α-carbon (Cα) and minor shifts for adjacent carbons. nih.govnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data for Ethyl 2-(1H-indol-3-yl)acetate (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ ppm) for Target Compound | Comparative Shift (δ ppm) for Proxy Compound mdpi.comamazonaws.com |
|---|---|---|
| C=O (Ester) | ~171.0 | 172.4 |
| C-2 (Indole) | ~123.0 | 122.9 |
| C-3 (Indole) | ~109.0 | 108.1 |
| C-3a (Indole) | ~127.0 | 127.2 |
| C-4 (Indole) | ~118.5 | 118.6 |
| C-5 (Indole) | ~119.8 | 119.7 |
| C-6 (Indole) | ~122.5 | 122.2 |
| C-7 (Indole) | ~111.5 | 111.3 |
| C-7a (Indole) | ~136.0 | 136.2 |
| C-α (CH-NH₂) | ~55.0 - 60.0 | 31.16 (CH₂) |
| -O-CH₂- | ~61.5 | 61.0 |
Predicted shifts are estimations based on standard substituent effects. Actual values may vary.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Key expected correlations for the target compound would include:
The ethyl group protons: a cross-peak between the -O-CH₂- quartet and the -CH₃ triplet.
The indole (B1671886) ring: cross-peaks between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7).
A potential correlation between the H-α proton and the -NH₂ protons, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond correlation). It would confirm the following assignments:
H-α to C-α.
Indole protons (H-2, H-4, H-5, H-6, H-7) to their respective carbons (C-2, C-4, C-5, C-6, C-7).
The ethyl -O-CH₂- protons to the -O-CH₂- carbon and the -CH₃ protons to the -CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. The most diagnostic correlations would be:
From the H-α proton to the ester carbonyl carbon (C=O), the indole C-3, and the indole C-2.
From the indole H-2 proton to C-3, C-3a, and C-α.
From the ethyl -O-CH₂- protons to the ester carbonyl carbon (C=O) and the ethyl -CH₃ carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₄N₂O₂. The theoretical monoisotopic mass can be calculated with high precision.
Molecular Formula: C₁₂H₁₄N₂O₂
Calculated Monoisotopic Mass: 218.10553 Da
An experimental HRMS measurement yielding a mass that matches this theoretical value to within a few parts per million (ppm) would unequivocally confirm the compound's elemental composition.
In mass spectrometry, the molecular ion often fragments in a predictable manner. Analyzing these fragments provides corroborating evidence for the proposed structure. The fragmentation of this compound is expected to be dominated by cleavages characteristic of tryptophan derivatives and esters. nih.govresearchgate.netlibretexts.org
Major Fragmentation Pathway: The most characteristic fragmentation is the cleavage of the Cα-C3 bond. This results in the loss of the amino-ester side chain as a radical and the formation of a highly stable 3-methylenindolium radical cation, which rearranges to the skatole cation at m/z 130 . This is typically the base peak in the spectrum of tryptophan derivatives.
Other Significant Fragments:
Loss of the ethoxycarbonyl group: Cleavage of the Cα-C(O) bond would lead to a fragment at m/z 145 ([M - COOEt]⁺).
Loss of the entire ester group: Fragmentation can result in the loss of the ethyl formate (B1220265) neutral molecule (HCOOEt) via a rearrangement, leading to an ion at m/z 144 .
Fragments from the ester chain: Loss of an ethoxy radical (-•OEt) would produce an acylium ion at m/z 173 ([M - 45]⁺).
The observation of these key fragments, particularly the intense peak at m/z 130, would provide strong evidence for the this compound structure.
Theoretical and Computational Investigations of Ethyl 2 Amino 2 1h Indol 3 Yl Acetate
Quantum Chemical Calculations
No specific DFT studies on the electronic structure and molecular geometry of Ethyl 2-amino-2-(1H-indol-3-yl)acetate were found in the reviewed literature. Such studies would typically involve optimizing the molecular geometry to find the most stable conformation and calculating electronic properties like HOMO-LUMO energy gaps.
Information regarding the Molecular Electrostatic Potential (MEP) and charge distribution for this compound is not available. An MEP analysis would identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.
No studies calculating the Fukui functions for this compound have been published. This analysis is used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks.
Specific calculations for the Bond Dissociation Energies (BDEs) of this compound are not present in the available literature. BDE values are crucial for understanding the stability of chemical bonds within the molecule and predicting its thermal decomposition pathways.
There is no available research on the optical properties and solvent-dependent electronic transitions of this compound. This type of investigation would involve techniques like Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectra in various solvents and understand how the electronic transitions are affected by solvent polarity.
Molecular Dynamics (MD) Simulations
A search of the scientific literature yielded no results for Molecular Dynamics (MD) simulations performed on this compound. MD simulations would provide detailed information on the conformational dynamics of the molecule, its interactions with solvent molecules, and its behavior over time at an atomistic level.
Conformational Analysis and Flexibility Studies
Conformational analysis is fundamental to understanding the structure-function relationship of a molecule. For this compound, flexibility arises from the rotation around several key single bonds. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are employed to explore the potential energy surface and identify stable, low-energy conformers.
The primary degrees of rotational freedom are:
The torsion angle around the Cα-Cβ bond, which dictates the orientation of the bulky indole (B1671886) group relative to the amino acid backbone.
Rotation around the Cα-C(O) bond of the ester group.
Flexibility within the ethyl ester group itself.
Theoretical calculations would involve scanning these dihedral angles to map out the energy landscape. The results typically reveal a set of preferred conformations stabilized by intramolecular interactions, such as hydrogen bonds between the amino group and the ester's carbonyl oxygen. The indole ring, being large and planar, significantly influences the conformational preferences through steric hindrance and potential weak hydrogen bonding with the amino group.
Illustrative Data for Conformational Analysis: The following table represents a hypothetical outcome of a DFT calculation (e.g., at the B3LYP/6-31G* level of theory) for the most stable conformers of this compound, ranked by their relative energies.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (Cβ-Cα-C(O)-O) | Noteworthy Intramolecular Interactions |
| 1 | 0.00 | -65° | N-H···O=C hydrogen bond |
| 2 | 1.25 | 175° | Extended, less sterically hindered |
| 3 | 2.10 | 70° | Weak N-H···π interaction with indole ring |
This table is illustrative and intended to show the type of data generated from conformational analysis. The values are not from a published study on this specific molecule.
Understanding Intermolecular Interactions and Solvent Effects
The way this compound interacts with its environment is critical to its behavior in solution and biological systems. Its structure contains multiple sites for intermolecular interactions:
Hydrogen Bonding: The N-H bonds of the indole and the primary amine are potent hydrogen bond donors. The carbonyl oxygen of the ester group is a strong hydrogen bond acceptor.
π-π Stacking: The electron-rich indole ring can engage in π-π stacking interactions with other aromatic systems. researchgate.net
Hydrophobic Interactions: The ethyl group and the indole ring contribute to the molecule's hydrophobic character.
Computational studies of solvent effects are crucial, as solvents can significantly alter a molecule's conformational equilibrium and electronic properties. researchgate.netacs.org These effects are often modeled using either:
Implicit Solvent Models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating solvation free energy. orientjchem.org
Explicit Solvent Models: The molecule is simulated in a box of individual solvent molecules (e.g., water). This method, often used in molecular dynamics (MD) simulations, provides a more detailed picture of specific solute-solvent interactions, like the formation of hydrogen-bonded networks. orientjchem.org
Illustrative Table of Solvation Energies:
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |
| n-Hexane | 1.88 | -2.5 |
| Acetonitrile (B52724) | 37.5 | -8.1 |
| Water | 78.4 | -10.3 |
This table provides hypothetical solvation free energy values calculated using a PCM approach to illustrate the trend of increased stabilization in more polar solvents. The values are not from a published study on this specific molecule.
Identification of Potential Reactive Centers and Degradation Pathways (e.g., autoxidation sensitivity)
Computational chemistry is a powerful tool for predicting a molecule's reactivity. By calculating the distribution of electron density, one can identify sites susceptible to electrophilic or nucleophilic attack. Methods like mapping the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are commonly used.
For this compound, the likely reactive centers are:
Indole Ring: The indole nucleus is electron-rich and prone to electrophilic substitution, primarily at the C3 position (if unsubstituted) and C2 position. It is also susceptible to oxidation. copernicus.orgresearchgate.net
Amino Group: The nitrogen atom's lone pair makes it a nucleophilic center.
Ester Group: The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to hydrolysis or transesterification. The α-carbon can be deprotonated under basic conditions.
Autoxidation Sensitivity: The indole ring is known to be sensitive to autoxidation, a process involving reaction with atmospheric oxygen, often initiated by light or radical species. pnnl.gov Computational studies on indole itself have shown that oxidation can be initiated by radical attack (e.g., by hydroxyl or peroxyl radicals) on the indole ring or abstraction of the N-H proton. copernicus.orgresearchgate.net The resulting indole radical can then react with molecular oxygen to form peroxy radicals, leading to a cascade of reactions that can ultimately result in ring-opened products, such as N-(2-formylphenyl)formamide. copernicus.org The presence of the amino-acetate substituent at the C3 position would likely influence the specific pathways and products of degradation compared to unsubstituted indole. mdpi.comresearchgate.net
Illustrative Table of Predicted Reactive Sites:
| Molecular Site | Predicted Reactivity Type | Computational Evidence | Potential Reaction |
| Indole C2 Position | Electrophilic Attack / Oxidation | High HOMO density | Oxidation, Halogenation |
| Indole N1-H | Radical Abstraction / Acidity | Weak bond dissociation energy | Deprotonation, Radical Formation |
| Amine N-H | Nucleophilic / Basic | Negative electrostatic potential | Protonation, Acylation |
| Ester C=O Carbon | Electrophilic Attack | Positive electrostatic potential | Hydrolysis, Aminolysis |
This table is a theoretical prediction based on the known reactivity of the functional groups present in the molecule and is not based on a specific computational study of this compound.
Future Research Directions and Emerging Perspectives
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of benign solvents, recyclable catalysts, and energy-efficient processes. Future research will likely focus on developing synthetic routes for Ethyl 2-amino-2-(1H-indol-3-yl)acetate that align with these principles.
Key areas of development include:
Use of Greener Solvents: Shifting from traditional volatile organic compounds to water, ethanol (B145695), or water-ethanol mixtures can significantly reduce the environmental footprint of synthesis. nih.gov Studies on related indole (B1671886) derivatives have demonstrated the feasibility of using aqueous media, often leading to high yields and simplified product isolation. nih.govresearchgate.net
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Multi-component reactions (MCRs), which combine three or more reactants in a single step, are particularly attractive for their high atom economy and efficiency. semanticscholar.org
Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasonication can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.gov
Table 1: Comparison of Green Chemistry Metrics in Chemical Synthesis
| Metric | Description | Goal | Relevance to Synthesis |
|---|---|---|---|
| Atom Economy | Measures the efficiency of a reaction in converting reactants to the desired product. | Maximize (approaching 100%) | High atom economy minimizes waste generation. nih.gov |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Minimize (approaching 0) | A low E-factor indicates a more environmentally friendly process. nih.gov |
| Solvent Selection | Choice of solvent based on safety, environmental impact, and recyclability. | Use of benign solvents like water or ethanol. | Reduces pollution and health hazards associated with volatile organic compounds. nih.govresearchgate.net |
| Catalyst Recyclability | The ability to recover and reuse the catalyst over multiple cycles. | High recyclability | Lowers costs and reduces waste from spent catalysts. nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is fundamental to improving the efficiency and selectivity of chemical reactions. The development of novel catalysts for the synthesis of α-amino esters like this compound is a vibrant area of research, with a strong emphasis on asymmetric synthesis to produce enantiomerically pure compounds.
Future explorations in this area will likely involve:
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and cost. Catalysts like L-proline have been shown to be effective in the synthesis of 3-substituted indoles. nih.gov Bifunctional catalysts that possess both acidic and basic sites can facilitate multiple steps in a reaction sequence, enhancing efficiency. nih.govnih.gov
Nanocatalysts: Nanoparticle-based catalysts, such as Nickel Oxide (NiO), offer high surface area-to-volume ratios, leading to enhanced catalytic activity. researchgate.net Their heterogeneous nature often allows for easy recovery and recycling, contributing to the sustainability of the process. researchgate.net
Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and can act as both solvents and catalysts. nih.gov Their tunable properties and low volatility make them attractive for developing novel catalytic systems. Immobilizing ionic liquids on solid supports can combine their catalytic benefits with the advantages of heterogeneous catalysis. nih.gov
Asymmetric Catalysis: Achieving high enantioselectivity is crucial for pharmaceutical applications. The development of chiral Brønsted acids, Lewis bases, and phase-transfer catalysts will be essential for the asymmetric synthesis of β-amino acid derivatives and, by extension, α-amino esters. rsc.orgnih.gov
Application in Continuous Flow Chemistry for Scalable Production
Continuous flow chemistry, utilizing microreactors, is transforming chemical manufacturing from traditional batch processes to safer, more efficient, and scalable continuous operations. This technology is particularly well-suited for the synthesis of indole derivatives.
Key advantages and future applications include:
Enhanced Safety and Control: The small reaction volumes in microreactors allow for excellent control over reaction parameters like temperature and pressure, enabling the safe use of highly reactive intermediates and exothermic reactions. beilstein-journals.org
Rapid Optimization and Scalability: Flow systems allow for rapid screening of reaction conditions. Scaling up production is achieved by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel), bypassing the challenges associated with scaling up batch reactors. beilstein-journals.org
Computational Design and Virtual Screening of Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. These methods allow for the in silico design and evaluation of new molecules, saving significant time and resources compared to traditional experimental approaches.
Future research will leverage computational tools to:
Design Novel Derivatives: Structure-based virtual screening can be used to screen large libraries of virtual compounds to identify derivatives of this compound with high predicted binding affinity for specific biological targets like enzymes or receptors. nih.govjetir.orgresearchgate.net
Predict Reactivity: Quantum mechanics calculations can be used to predict the reactivity of different sites on the molecule, guiding the design of new chemical transformations and derivatization strategies.
Ligand-Based Screening: When the 3D structure of a biological target is unknown, ligand-based virtual screening can be employed. This method uses the structure of a known active compound as a template to identify other molecules with similar properties that are likely to be active. acs.orgnih.gov This approach has been successfully used to identify novel indole derivatives as potent inhibitors for various therapeutic targets. acs.orgnih.gov
Table 2: Virtual Screening Approaches for Derivative Design
| Screening Method | Principle | Requirement | Application Example |
|---|---|---|---|
| Structure-Based Virtual Screening (SBVS) | Docks candidate molecules into the 3D structure of a target protein to predict binding affinity. | Known 3D structure of the biological target. | Identifying novel inhibitors for enzymes like SARS-CoV-2 Main Protease or BACE1. nih.govresearchgate.net |
| Ligand-Based Virtual Screening (LBVS) | Uses the properties of known active ligands to identify new molecules with similar characteristics. | Structure of at least one known active compound. | Discovering new indole derivatives as DNA gyrase inhibitors using a known inhibitor as a template. acs.orgnih.gov |
Investigation of Unexplored Chemical Transformations and Derivatizations for New Chemical Entities
The core structure of this compound serves as a versatile scaffold for the synthesis of new chemical entities. Exploring novel reactions and derivatization strategies is key to unlocking the full potential of this compound.
Future research will focus on:
Novel Cyclization Reactions: Investigating new intramolecular or intermolecular cyclization reactions to construct novel heterocyclic systems fused to the indole core. Cascade reactions, where multiple bonds are formed in a single operation, are particularly efficient for building molecular complexity. researchgate.netmdpi.com
Functionalization of the Indole Ring: While the 3-position is substituted, other positions on the indole nucleus (e.g., N1, C2, C4-C7) are available for further functionalization. Developing regioselective methods to introduce diverse substituents will expand the chemical space accessible from this starting material. mdpi.comresearchgate.net
Derivatization of the Amino and Ester Groups: The primary amino group and the ethyl ester moiety are key functional handles for derivatization. These can be modified through acylation, alkylation, or conversion to other functional groups like amides or hydrazides to create libraries of new compounds for screening. arkat-usa.orgpsu.eduresearchgate.net For example, the synthesis of various N'-substituted indole-2-carbohydrazides from the corresponding ethyl ester demonstrates a versatile derivatization pathway. mdpi.com
By pursuing these future research directions, the scientific community can develop more efficient and sustainable methods for the synthesis of this compound and unlock the potential of its derivatives for a wide range of applications, from novel therapeutics to advanced materials.
Q & A
Q. What are the primary synthetic routes for Ethyl 2-amino-2-(1H-indol-3-yl)acetate?
The compound is typically synthesized via a multi-step pathway. A common approach involves:
- Esterification : Reacting 2-(1H-indol-3-yl)acetic acid with ethanol under acidic conditions (e.g., sulfuric acid) to form the ethyl ester intermediate .
- Amination : Introducing the amino group via reductive amination or substitution reactions, often using ammonia or protected amines under controlled pH and temperature . Key reaction parameters include solvent choice (ethanol, methanol), catalyst selection (e.g., triethylamine for acid scavenging), and purification via recrystallization or chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole ring environment, ester carbonyl resonance (~170 ppm), and amino proton signals (~2-3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 217.22 g/mol) and fragmentation patterns .
- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the common chemical reactions involving this compound?
- Acylation : The amino group reacts with acyl chlorides to form amides, useful for derivatization in drug discovery .
- Oxidation/Reduction : The α-amino ester moiety can be oxidized to nitro groups or reduced to alcohols, altering bioactivity .
- Ring Functionalization : Electrophilic substitution on the indole ring (e.g., bromination at C5) modulates electronic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The indole NH and amino group may participate in keto-enol tautomerism, requiring variable-temperature NMR or deuterated solvents to stabilize specific forms .
- Stereochemical Effects : Racemization at the α-amino center can lead to split signals; chiral HPLC or optical rotation measurements clarify enantiomeric purity .
- Solvent Artifacts : Polar aprotic solvents (e.g., DMSO) may induce unexpected shifts; cross-validate spectra in multiple solvents (CDCl₃, D₂O) .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?
- pH Control : Stabilize the ester bond by maintaining pH 6–7 (buffers like phosphate or HEPES) to prevent hydrolysis .
- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) enhances shelf life .
- Protective Group Chemistry : Temporarily protecting the amino group (e.g., Boc) reduces reactivity during formulation .
Q. How does structural modification of the indole ring impact biological activity?
- Substitution at C5 : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity by increasing membrane permeability .
- N1 Alkylation : Adding methyl or propan-2-yl groups improves metabolic stability by reducing CYP450-mediated oxidation .
- Hybrid Molecules : Conjugation with thiazole or oxadiazole rings (e.g., via amide linkages) broadens kinase inhibition profiles .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors or enzymes (e.g., tryptophan hydroxylase) .
- MD Simulations : GROMACS or AMBER assess dynamic stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields for this compound?
Discrepancies often stem from:
- Reagent Purity : Impure indole-3-carboxaldehyde lowers yields; validate starting materials via GC-MS .
- Temperature Gradients : Exothermic reactions (e.g., esterification) require precise cooling; replicate conditions using jacketed reactors .
- Workup Methods : Incomplete extraction (e.g., using ethyl acetate vs. chloroform) affects recovery; optimize solvent polarity .
Methodological Tables
Q. Table 1: Key Spectral Data for this compound
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 6.95–7.45 (m, 4H, indole H) | |
| IR (KBr) | 3350 cm⁻¹ (NH), 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N) | |
| HRMS (ESI+) | [M+H]⁺ calc. 217.22, found 217.21 |
Q. Table 2: Stability Under Different Conditions
| Condition | Half-Life (Days) | Degradation Products | Reference |
|---|---|---|---|
| pH 7.4, 25°C | 14 | Hydrolyzed carboxylic acid | |
| pH 2.0, 37°C | 3 | Deaminated indole derivative | |
| Lyophilized, −20°C | >180 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
